N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a chlorophenyl group, a hydroxypropyl chain, and a pyrazolyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-chlorophenyl-3-hydroxypropyl intermediate, which is then reacted with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Unique due to its combination of functional groups.
This compound analogs: Compounds with similar structures but different substituents on the phenyl or pyrazolyl groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-15-4-1-3-14(13-15)18(23)9-11-21-26(24,25)17-7-5-16(6-8-17)22-12-2-10-20-22/h1-8,10,12-13,18,21,23H,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPYJBJTSUPKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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